3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride
Description
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with a trifluoroethylsulfanyl group (-S-CH2CF3) and a hydrochloride salt. Azetidines, due to their strained four-membered ring structure, are of significant interest in medicinal chemistry for their conformational constraints, which can enhance target binding and metabolic stability compared to larger cyclic amines like piperidines . The trifluoroethyl group introduces strong electron-withdrawing effects, reducing the basicity of the azetidine nitrogen, thereby improving bioavailability and resistance to enzymatic degradation .
The hydrochloride salt form enhances aqueous solubility, a critical feature for drug delivery.
Properties
Molecular Formula |
C5H9ClF3NS |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethylsulfanyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NS.ClH/c6-5(7,8)3-10-4-1-9-2-4;/h4,9H,1-3H2;1H |
InChI Key |
APIWBGYCAHQWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)SCC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride typically involves the reaction of azetidine with 2,2,2-trifluoroethylthiol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine compounds.
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to modulation of their activity. The azetidine ring provides structural rigidity, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural Analog 1: 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine Hydrochloride
Key Differences :
Table 1: Substituent Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Impact |
|---|---|---|---|
| Target Compound | -S-CH2CF3 | Not Provided | Reduced basicity, improved metabolic stability |
| 3-{[3-(CF3)C6H4]CH2}azetidine HCl | -CH2-C6H4-CF3 | ~277.6 (estimated) | Increased lipophilicity, steric hindrance |
Structural Analog 2: 2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride
Key Differences :
- Heterocycle : The oxadiazole ring replaces the sulfanyl group, introducing hydrogen-bond acceptor sites that may enhance protein binding.
- Ring Size: Piperidine (6-membered) vs. azetidine (4-membered).
- Electronic Effects : The oxadiazole’s electron-deficient nature complements the trifluoroethyl group’s electron-withdrawing properties, further modulating the amine’s basicity.
Table 2: Heterocycle and Ring Size Impact
| Compound | Heterocycle | Ring Size | Key Conformational Impact |
|---|---|---|---|
| Target Compound | Sulfanyl (thioether) | Azetidine | High strain, rigid conformation |
| Piperidine-oxadiazole derivative | 1,2,4-Oxadiazole | Piperidine | Lower strain, flexible backbone |
Structural Analog 3: 3-(4-Chlorophenoxy)azetidine Hydrochloride
Key Differences :
- Substituent: Phenoxy (-O-C6H4-Cl) vs. trifluoroethylsulfanyl. The chlorine atom provides moderate electron-withdrawing effects, while the ether linkage offers hydrogen-bond donor capabilities.
- Physicochemical Properties: The phenoxy group may reduce lipophilicity compared to the trifluoroethylsulfanyl group, affecting solubility and tissue penetration .
Table 3: Electronic and Solubility Comparison
| Compound | Substituent | logP (Estimated) | Solubility in Water |
|---|---|---|---|
| Target Compound | -S-CH2CF3 | ~1.5–2.5 | Moderate (enhanced by HCl salt) |
| 3-(4-Cl-C6H4-O)azetidine HCl | -O-C6H4-Cl | ~1.0–1.8 | Higher due to polar ether group |
Mechanistic Insights from Fluorination
The trifluoroethyl group in the target compound plays a dual role:
Electronic Modulation : The -CF3 group withdraws electrons via inductive effects, lowering the pKa of the azetidine nitrogen (~8–9 for azetidines vs. ~10–11 for piperidines), which reduces protonation in physiological pH and enhances blood-brain barrier penetration .
Metabolic Stability : Fluorine’s resistance to oxidative metabolism extends the compound’s half-life, a common feature in fluorinated pharmaceuticals like fluoxetine and ciprofloxacin .
Biological Activity
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring with a trifluoroethylthio group, which may influence its interaction with biological targets. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially affecting pharmacokinetics.
Biological Activity Overview
Research indicates that azetidine derivatives can exhibit various biological activities, including:
- Antimicrobial Effects : Some azetidine compounds have been studied for their antibacterial properties.
- Enzyme Inhibition : These compounds can serve as inhibitors for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : Azetidines may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The compound can bind to active sites of enzymes, inhibiting their activity. This is crucial in pathways involving inflammation and metabolism.
- Receptor Binding : Its structural features may allow it to act as an antagonist or agonist at specific GPCRs, modulating physiological responses.
Case Studies
- FFA2 Receptor Antagonism :
- Neuroprotective Effects :
Data Table: Biological Activities of Azetidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
